

# Molecular structure and IUPAC name of 2-Ethyl-1-butanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethyl-1-butanol**

Cat. No.: **B044090**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethyl-1-butanol**

## Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-1-butanol**, a six-carbon branched-chain alcohol. It details the molecule's structure, nomenclature, and physicochemical properties, presenting quantitative data in structured tables for clarity. The guide outlines key experimental protocols for its synthesis, including industrial and laboratory-scale methods. Furthermore, it visualizes the molecular structure and a detailed experimental workflow using Graphviz diagrams, adhering to specified presentation standards for a scientific audience. This document serves as a core reference for researchers, chemists, and professionals in drug development and chemical manufacturing.

## Molecular Structure and IUPAC Nomenclature

**2-Ethyl-1-butanol** is a primary alcohol. The presence of an ethyl group on the second carbon of the butanol chain results in a chiral center, though it is commonly used as a racemic mixture.

- IUPAC Name: The officially recognized IUPAC name for this compound is 2-ethylbutan-1-ol<sup>[1][2][3]</sup>.
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>O<sup>[1][4]</sup>

- Synonyms: It is also known by several other names, including 2-Ethylbutyl alcohol, Pseudohexyl alcohol, and 3-Methylolpentane[1][4][5].

Below is a diagram representing the 2D chemical structure of **2-Ethyl-1-butanol**.

Caption: 2D Structure of **2-Ethyl-1-butanol**.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Ethyl-1-butanol** are summarized below. Its branched structure hinders crystallization, resulting in a very low freezing point[2].

**Table 1: Identification and Registration**

| Identifier       | Value                             |
|------------------|-----------------------------------|
| CAS Number       | 97-95-0[1][6]                     |
| PubChem CID      | 7358[1]                           |
| EC Number        | 202-621-4[1][6]                   |
| UN Number        | 2275[1]                           |
| InChI Key        | TZYRSLHNPKPEFV-UHFFFAOYSA-N[1][6] |
| Canonical SMILES | CCC(CC)CO[1]                      |

**Table 2: Physical Properties**

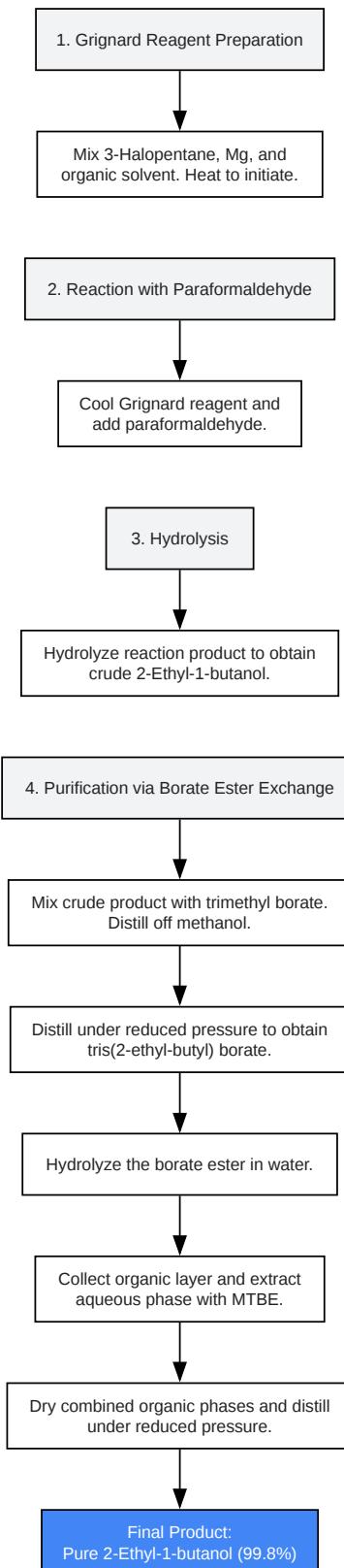
| Property                              | Value                                                       |
|---------------------------------------|-------------------------------------------------------------|
| Molecular Weight                      | 102.177 g·mol <sup>-1</sup> <a href="#">[2]</a>             |
| Appearance                            | Colorless liquid <a href="#">[1]</a> <a href="#">[2]</a>    |
| Density                               | 0.830 g/mL at 25 °C <a href="#">[2]</a> <a href="#">[6]</a> |
| Melting Point                         | -114.4 °C <a href="#">[2]</a>                               |
| Boiling Point                         | 145 to 151 °C <a href="#">[2]</a>                           |
| Solubility in Water                   | 10 g/L <a href="#">[2]</a>                                  |
| Vapor Pressure                        | 206 Pa at 25 °C <a href="#">[2]</a>                         |
| Refractive Index (n <sup>20</sup> /D) | 1.422 <a href="#">[2]</a> <a href="#">[6]</a>               |

### Table 3: Safety and Hazard Data

| Property                     | Value                                                                                |
|------------------------------|--------------------------------------------------------------------------------------|
| Flash Point                  | 58 °C (136 °F) <a href="#">[2]</a> <a href="#">[6]</a>                               |
| GHS Signal Word              | Warning <a href="#">[2]</a> <a href="#">[6]</a>                                      |
| GHS Hazard Statements        | H302 (Harmful if swallowed), H312 (Harmful in contact with skin) <a href="#">[2]</a> |
| LD <sub>50</sub> (oral, rat) | 1.85 g/kg <a href="#">[2]</a>                                                        |

## Experimental Protocols: Synthesis

**2-Ethyl-1-butanol** is produced through several synthetic routes. The primary industrial method involves an aldol condensation followed by hydrogenation, while laboratory synthesis often utilizes Grignard reagents.


## Industrial Production: Aldol Condensation

The industrial manufacturing of **2-Ethyl-1-butanol** is achieved through the aldol condensation of acetaldehyde and butyraldehyde. The resulting intermediate, 2-ethyl-2-hexenal, is subsequently hydrogenated to yield the final product[\[2\]](#)[\[7\]](#)[\[8\]](#).

## Laboratory Synthesis: Grignard Reaction

A common laboratory-scale synthesis involves the reaction of a Grignard reagent with an aldehyde. A specific method uses 3-halogenated pentane to form the Grignard reagent, which then reacts with paraformaldehyde<sup>[9]</sup>. The resulting product is hydrolyzed to obtain crude **2-Ethyl-1-butanol**, which is then purified.

The workflow for this synthesis and purification process is detailed below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Ethyl-1-butanol**.

Detailed Protocol Steps (based on CN114105731A)[9]:

- Grignard Reagent Preparation: 3-halogenated pentane (e.g., 3-bromopentane) is mixed with magnesium metal in a suitable organic solvent like diethyl ether and heated to initiate the reaction. The remaining 3-halogenated pentane is added dropwise to complete the formation of the Grignard reagent.
- Reaction with Paraformaldehyde: The prepared Grignard reagent is cooled, and paraformaldehyde is added portion-wise.
- Hydrolysis: The reaction mixture is then hydrolyzed (e.g., with acidic water) to yield a crude product of **2-Ethyl-1-butanol**.
- Purification:
  - The crude product is mixed with trimethyl borate. The mixture is heated to distill off the exchanged methanol.
  - The temperature is then raised, and distillation under reduced pressure is performed to isolate tris(2-ethyl-butyl) borate.
  - This borate ester is then hydrolyzed by adding it to water.
  - The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are dried and subjected to a final reduced-pressure distillation to yield high-purity **2-Ethyl-1-butanol**.

## Applications in Research and Industry

Due to its specific chemical properties, **2-Ethyl-1-butanol** finds use in several fields:

- Solvent: It is used as a solvent for various organic syntheses, separation processes, and in the formulation of paints and coatings[1][8][10].
- Pharmaceuticals and Cosmetics: It serves as a precursor in the synthesis of various pharmaceutical compounds, such as anticonvulsant agents, and is used as a perfuming agent in the cosmetics industry[1][10].

- Plasticizers and Lubricants: Esters derived from **2-Ethyl-1-butanol** are used as plasticizers and lubricants. The branched structure of the alcohol helps to lower the viscosity and freezing points of these products[2].
- Ethanol Separation: It can be employed to facilitate the separation of ethanol from water by breaking the azeotrope, which is critical for producing high-purity ethanol[2].

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Ethyl-1-butanol | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 3. The IUPAC name of C2H52CHCH2OH is A 2 ethyl 1 butanol class 12 chemistry CBSE [vedantu.com]
- 4. 1-Butanol, 2-ethyl- [webbook.nist.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. 2-Ethyl-1-butanol 98 97-95-0 [sigmaaldrich.com]
- 7. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]
- 10. 2-Ethyl-1-butanol | 97-95-0 [chemicalbook.com]
- To cite this document: BenchChem. [Molecular structure and IUPAC name of 2-Ethyl-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044090#molecular-structure-and-iupac-name-of-2-ethyl-1-butanol>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)